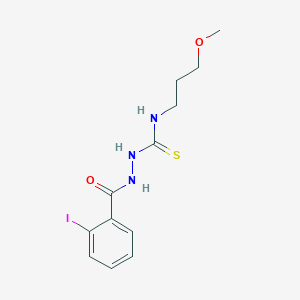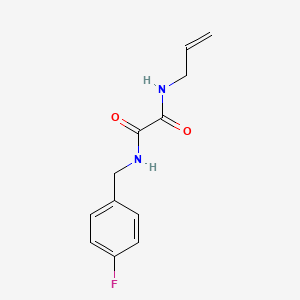![molecular formula C17H22N4O B4847394 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4847394.png)
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine, also known as CPPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPPP is a potent and selective inhibitor of the enzyme cGAS, which plays a crucial role in the innate immune response.
Mecanismo De Acción
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine binds to the active site of cGAS and inhibits its enzymatic activity. cGAS is an important sensor of cytosolic DNA, which activates the innate immune response by producing cyclic GMP-AMP (cGAMP). cGAMP then activates the STING pathway, leading to the production of type I interferon and other pro-inflammatory cytokines. The inhibition of cGAS by 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine prevents the production of cGAMP and suppresses the immune response.
Biochemical and Physiological Effects:
The inhibition of cGAS by 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been shown to have several biochemical and physiological effects. 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine suppresses the production of type I interferon and other pro-inflammatory cytokines, which reduces the immune response. Additionally, 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. Moreover, the inhibition of cGAS by 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been shown to enhance the efficacy of immunotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine is a potent and selective inhibitor of cGAS, which makes it an ideal tool for studying the role of cGAS in the immune response. However, 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has some limitations for lab experiments. 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well-established. Additionally, 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has poor solubility in water, which can make it difficult to use in some assays.
Direcciones Futuras
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has significant potential for the development of novel therapeutics for various diseases. Future research could focus on optimizing the pharmacokinetic properties and toxicity profile of 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine to improve its clinical potential. Additionally, the development of more potent and selective inhibitors of cGAS could lead to the discovery of new therapeutic targets for the treatment of autoimmune diseases, inflammatory diseases, and cancer. Moreover, the combination of 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine with other immunomodulatory agents could enhance the efficacy of immunotherapy in cancer treatment.
Aplicaciones Científicas De Investigación
6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. The inhibition of cGAS by 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been shown to suppress the production of type I interferon, which is a key mediator of the immune response. This makes 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine a promising candidate for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. Additionally, 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Moreover, the inhibition of cGAS by 6-cyclopropyl-1-propyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazolo[3,4-b]pyridine has been shown to enhance the efficacy of immunotherapy in cancer treatment.
Propiedades
IUPAC Name |
(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-7-21-16-14(11-18-21)13(10-15(19-16)12-5-6-12)17(22)20-8-3-4-9-20/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNMOPOZRZYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid](/img/structure/B4847319.png)
![3-methyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4847328.png)
![3-(4-ethylphenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4847330.png)
![1-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4847332.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4847338.png)
![3-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4847342.png)
![ethyl 3-benzyl-1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4847343.png)

![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B4847361.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]isonicotinamide](/img/structure/B4847369.png)


![2-[(2-chlorophenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4847411.png)
